2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)-
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Overview
Description
2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)- is a complex organic compound with a unique structure that includes a naphthopyran core, a furan ring, and a glucopyranosyl group
Preparation Methods
The synthesis of 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)- involves multiple steps, including the formation of the naphthopyran core, the introduction of the furan ring, and the attachment of the glucopyranosyl group. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The furan ring and glucopyranosyl group can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The naphthopyran core and the attached functional groups can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other naphthopyran derivatives and glucopyranosyl-containing molecules. Compared to these compounds, 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H34O12 |
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Molecular Weight |
550.6 g/mol |
IUPAC Name |
methyl (6aR,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C27H34O12/c1-26-9-16(12-4-5-36-11-12)37-24(34)14(26)8-19(39-25-22(32)21(31)20(30)17(10-28)38-25)27(2)15(23(33)35-3)6-13(29)7-18(26)27/h4-6,8,11,13,16-22,25,28-32H,7,9-10H2,1-3H3/t13?,16?,17?,18?,19?,20?,21?,22?,25?,26-,27+/m1/s1 |
InChI Key |
CGKGCFDWGXCUDW-QTIFLOPPSA-N |
Isomeric SMILES |
C[C@@]12CC(OC(=O)C1=CC([C@@]3(C2CC(C=C3C(=O)OC)O)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |
Canonical SMILES |
CC12CC(OC(=O)C1=CC(C3(C2CC(C=C3C(=O)OC)O)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |
Origin of Product |
United States |
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